Phenelfamycin F
Description
Classification and Historical Context of Elfamycin Natural Products
Elfamycins represent a class of naturally occurring antibiotics characterized by their complex polyketide structures. They are classified as kirromycin-like antibiotics. researchgate.netgithubusercontent.com The prototypic compound, kirromycin (B1673653), was initially discovered in Streptomyces collinus. researchgate.net This class of antibiotics is known to interfere with bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), a crucial protein involved in the delivery of aminoacyl-tRNAs to the ribosome. researchgate.netasm.orgvt.edu Historically, the discovery of elfamycins and related compounds like aurodox (B605688) (also known as X-5108) and efrotomycin (B607273) highlighted the potential of Streptomyces species as sources of structurally intricate and biologically active molecules. researchgate.net
Discovery and Initial Isolation of Phenelfamycin F (1988)
The discovery and initial isolation of this compound occurred in 1988 as part of a broader effort to identify new elfamycin-type antibiotics. researchgate.netnih.govmedchemexpress.comnih.govjst.go.jp This novel complex, including phenelfamycins A, B, C, E, F, and unphenelfamycin, was reported in the Journal of Antibiotics. nih.govmedchemexpress.comnih.govjst.go.jpmcmaster.canih.gov The isolation process involved submerged fermentation of the producing microorganisms. nih.gov Antibiotics were extracted from both the fermentation broth using ethyl acetate (B1210297) and from the mycelia using acetone. nih.gov The purification of individual components, including this compound, was achieved through a combination of chromatographic techniques such as solvent partitions, Sephadex LH-20 exclusion, C18 bonded-phase silica (B1680970) gel adsorption, diol partition, and liquid-liquid countercurrent chromatography. nih.gov The structures of these compounds were subsequently elucidated using various spectroscopic methods, with extensive use of 1D and 2D NMR spectroscopy. nih.gov
Producing Microorganisms: Streptomyces violaceoniger Strains AB 999F-80 and AB 1047T-33
This compound, along with other members of the phenelfamycin complex (A-F and unphenelfamycin), is produced by specific strains of the bacterium Streptomyces violaceoniger. githubusercontent.comnih.govmedchemexpress.comjst.go.jpmcmaster.canih.govmcmaster.camcmaster.caresearchgate.net These strains, designated AB 999F-80 and AB 1047T-33, were identified as soil isolates. nih.govmedchemexpress.comjst.go.jpresearchgate.net The production of these antibiotics by Streptomyces violaceoniger highlights the significance of this genus as a prolific source of diverse natural products with antibiotic activity.
Context within the Phenelfamycin Complex (A-F, G, H, Unphenelfamycin)
This compound is a component of the phenelfamycin complex, which initially comprised phenelfamycins A, B, C, E, F, and unphenelfamycin, all isolated from Streptomyces violaceoniger strains AB 999F-80 and AB 1047T-33. githubusercontent.comnih.govmedchemexpress.comnih.govjst.go.jpmcmaster.canih.govmcmaster.camcmaster.caresearchgate.net Later studies identified additional related compounds, phenelfamycins G and H, produced by a different species, Streptomyces albospinus, in 2011. researchgate.netmcmaster.causp.br
The members of the phenelfamycin complex exhibit structural variations, particularly in their saccharide moieties. This compound is characterized by a trisaccharide moiety and is described as being isomeric with phenelfamycin E. mcmaster.ca In comparison, phenelfamycin B contains a monosaccharide moiety and is isomeric with phenelfamycin A mcmaster.camcmaster.ca, while phenelfamycin C possesses a disaccharide moiety and is isomeric with phenelfamycin D. nih.govmcmaster.ca
Properties
CAS No. |
114451-30-8 |
|---|---|
Molecular Formula |
C11H10O |
Synonyms |
phenelfamycin F |
Origin of Product |
United States |
Molecular Structure and Structural Relationships Within the Elfamycin Family
Core Polyketide Macrolide Architecture of Phenelfamycin F
This compound possesses a large macrolide ring that is biosynthesized via a modular polyketide synthase (PKS) pathway. nih.gov This enzymatic machinery facilitates the sequential condensation of small carboxylic acid units to form the complex carbon skeleton. The polyketide nature of this compound is a defining characteristic it shares with other elfamycins, such as kirromycin (B1673653). nih.gov This core structure is a linear polyketide, which undergoes cyclization to form the characteristic macrolide ring. mcmaster.ca
Structural Isomerism with Phenelfamycin E
This compound is a structural isomer of Phenelfamycin E. nih.gov These two compounds are also known in scientific literature as ganefromycin (B10859720) β and ganefromycin α, respectively. nih.gov The isomerism between this compound and E arises from a difference in the configuration at the C-21 position of the molecule. nih.gov This subtle change in stereochemistry can have significant implications for the molecule's three-dimensional shape and, consequently, its biological activity. The existence of such isomers highlights the stereochemical complexity of the elfamycin family.
Comparative Analysis with Phenelfamycins G and H (C-30 Hydroxylation)
Further structural diversity within the phenelfamycin subgroup is demonstrated by Phenelfamycins G and H. These compounds are structurally analogous to Phenelfamycins E and F, respectively, with a key distinction: the presence of an additional hydroxyl group at the C-30 position. uc.pt This hydroxylation represents a specific post-polyketide synthase modification. While the introduction of a hydroxyl group can significantly alter a molecule's polarity and potential for hydrogen bonding, detailed comparative studies on how this C-30 hydroxylation specifically impacts the biological activity of Phenelfamycins G and H relative to F are not extensively documented in the available literature.
Structural Analogies to Related Elfamycins (e.g., Kirromycin, Pulvomycin)
Pulvomycin (B1679863), another EF-Tu inhibitor, presents a different structural class within the elfamycin family. researchgate.net Unlike the linear polyketide structure of this compound and kirromycin, pulvomycin has a distinct molecular scaffold. researchgate.net The structural analogies between this compound and these related elfamycins are therefore more pronounced with kirromycin, stemming from their shared polyketide backbone.
| Feature | This compound | Kirromycin | Pulvomycin |
| Core Structure | Polyketide Macrolide | Polyketide | Polyketide |
| Biosynthesis | Modular PKS | Modular PKS | Modular PKS |
| Key Structural Moiety | Trisaccharide | Pyridone | - |
Mechanism of Action at the Molecular and Cellular Level
Primary Molecular Target: Bacterial Elongation Factor-Tu (EF-Tu)
The primary molecular target of Phenelfamycin F is bacterial elongation factor-Tu (EF-Tu). acs.orgresearchgate.netnih.govwikipedia.org EF-Tu is a crucial protein in bacterial protein synthesis, specifically during the elongation phase of translation. patsnap.com Its main role is to transport aminoacyl-tRNAs (aa-tRNAs) to the ribosome's A-site, ensuring the correct amino acids are added to the growing polypeptide chain. nih.govpatsnap.com EF-Tu is a G protein that binds guanosine (B1672433) nucleotides, existing in either a GTP-bound or GDP-bound state. nih.gov
Specificity of Interaction with EF-Tu: Guanine Nucleotide-Bound States
Elfamycins, as a class, interact with EF-Tu in both its GDP- and GTP-bound forms, although some, like kirromycin (B1673653), show higher affinity for the EF-Tu:GTP complex. nih.gov This interaction with different nucleotide-bound states is key to their inhibitory mechanism.
Conformational Trapping of EF-Tu:GDP and EF-Tu:GTP Complexes
A key aspect of the mechanism of action for some elfamycins, including those structurally similar to kirromycin and enacyloxin IIa, is their ability to trap EF-Tu in a specific conformation. mcmaster.canih.gov These antibiotics bind to the EF-Tu:GDP complex and induce a conformation similar to the GTP-bound state. mcmaster.canih.govresearchgate.net This effectively locks EF-Tu in a state that prevents it from dissociating from the ribosome after GTP hydrolysis. mcmaster.camedrxiv.orgnih.gov
Inhibition of Protein Synthesis Elongation and Ribosomal Translocation
By interfering with EF-Tu function, this compound inhibits the elongation phase of protein synthesis. acs.orgresearchgate.net Antibiotics targeting EF-Tu halt protein synthesis elongation by stalling the progression of the ribosome in the elongation cycle. nih.gov Specifically, by trapping EF-Tu:GDP on the ribosome, the antibiotic prevents the release of EF-Tu, which is necessary for the subsequent steps of translation, including ribosomal translocation. medrxiv.orgnih.gov This blockage prevents the delivery of the next aminoacyl-tRNA to the A-site, thereby inhibiting peptide chain elongation. nih.govresearchgate.net
Impact on EF-Tu GTPase Activity and Ternary Complex Dynamics
EF-Tu possesses intrinsic GTPase activity, hydrolyzing GTP to GDP during the process of delivering aminoacyl-tRNA to the ribosome. nih.gov This GTP hydrolysis is crucial for the release of EF-Tu from the ribosome. nih.gov Elfamycins, such as kirromycin, can stimulate EF-Tu-associated GTPase activity. nih.gov However, despite this stimulation, the antibiotic prevents the necessary conformational change that would allow EF-Tu:GDP to dissociate from the ribosome. medrxiv.orgnih.gov This leads to the formation of a stable, but non-productive, complex involving EF-Tu:GDP, the antibiotic, and the ribosome, disrupting the normal cycle of EF-Tu and the dynamics of the ternary complex (EF-Tu:GTP:aa-tRNA). medrxiv.orgnih.gov
Molecular Insights from Crystallographic Studies of Elfamycin-EF-Tu Complexes
Crystallographic studies of EF-Tu in complex with elfamycins, such as aurodox (B605688) (a kirromycin-type antibiotic), have provided molecular insights into their mechanism. researchgate.net These studies have shown that the binding of the antibiotic to EF-Tu:GDP can induce a conformation resembling the GTP-bound state. nih.govresearchgate.net This structural information helps explain how these antibiotics trap EF-Tu on the ribosome. nih.govresearchgate.net Such studies have also shed light on how mutations in EF-Tu can confer resistance by preventing the interaction with the antibiotic. researchgate.net
Biosynthesis and Genetic Determinants of Phenelfamycin F Production
Biosynthetic Origin from Streptomyces Species
Elfamycins, including various phenelfamycins such as phenelfamycin B, E, G, and H, are known to be produced by bacteria belonging to the genus Streptomyces. researchgate.netresearchgate.netnih.govacs.orgacs.orgnih.govwikipedia.orgresearchgate.netmedchemexpress.comnih.gov Streptomyces species are well-established producers of a wide array of antibiotics and other bioactive secondary metabolites. researchgate.netresearchgate.net For instance, phenelfamycin B has been identified as a linear polyketide produced by certain Streptomyces isolates. researchgate.netresearchgate.netnih.govacs.org Phenelfamycins G and H, which share the basic structure of phenelfamycins E and F, are produced by Streptomyces albospinus. researchgate.netmedchemexpress.comnih.gov Phenelfamycin E is also produced by Streptomyces bacteria. wikipedia.org This strongly suggests that Phenelfamycin F also originates from Streptomyces species.
Role of Modular Polyketide Synthases (PKS) in Elfamycin Biosynthesis
The core structure of many elfamycins, including the polyketide backbone, is assembled by modular polyketide synthases (PKS). researchgate.netnih.govnih.govresearchgate.net These are large, multifunctional enzyme complexes organized into modules, where each module typically catalyzes one cycle of chain elongation and modification. nih.govnih.gov In the biosynthesis of kirromycin (B1673653), a related elfamycin, modular Type I PKS enzymes are involved in catalyzing the necessary steps for polyketide production. nih.gov The organization of these modules often shows co-linearity with the structure of the resulting polyketide product. nih.gov
Involvement of Nonribosomal Peptide Synthetases (NRPS) in Complex Assembly
Elfamycins are often hybrid molecules, incorporating both polyketide and amino acid-derived units. Nonribosomal peptide synthetases (NRPS) are responsible for the incorporation of amino acids and other small carboxylic acids into natural products, independent of the ribosome. researchgate.netnih.govnih.govresearchgate.netwikipedia.orgbeilstein-journals.org These multi-modular enzymes contain domains that select, activate, and ligate amino acids. researchgate.netbeilstein-journals.org The biosynthesis of kirromycin, for example, involves a unique combination of Type I PKS and NRPS systems, representing an assembly line that integrates both biosynthetic principles. researchgate.netnih.gov This indicates that NRPS enzymes play a crucial role in assembling the complex structure of elfamycins, likely including the incorporation of nitrogen-containing moieties present in this compound.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for Elfamycins
The genes encoding the PKS and NRPS enzymes, along with tailoring enzymes and regulatory elements required for the biosynthesis of a natural product like this compound, are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC). researchgate.netresearchgate.netacs.orgnih.govrsc.orgresearchgate.netjmicrobiol.or.krnih.gov Identifying and characterizing these BGCs is crucial for understanding the biosynthetic pathway. Genome mining approaches have been successfully used to identify predicted natural product BGCs in Streptomyces species, including those potentially responsible for elfamycin production. researchgate.netresearchgate.netnih.govacs.orgrsc.orgjmicrobiol.or.kr These BGCs often contain genes for self-resistance mechanisms, which can be exploited for their discovery. researchgate.netresearchgate.netnih.govacs.orgacs.org
Genome Mining and Resistance-Guided Discovery Approaches for Elfamycin Producers
Genome mining, utilizing in silico tools like antiSMASH, allows for the identification of potential BGCs within sequenced microbial genomes. researchgate.netresearchgate.netjmicrobiol.or.kr This approach has revealed a significant number of unexplored BGCs in Streptomyces genomes, highlighting their potential for new drug discovery. researchgate.netjmicrobiol.or.kr A particularly effective strategy for discovering producers of antibiotics like elfamycins is resistance-guided discovery. researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.net This method exploits the fact that antibiotic producers often possess self-resistance genes within their BGCs to protect themselves from their own toxic metabolites. researchgate.netresearchgate.netnih.govacs.orgacs.org By searching for known resistance genes, such as those conferring resistance to elfamycins by targeting EF-Tu, researchers can identify potential elfamycin producers. researchgate.netresearchgate.netnih.govacs.orgacs.orgresearchgate.net This strategy has led to the identification of Streptomyces isolates harboring kirromycin-resistant EF-Tu within predicted BGCs and subsequently to the discovery of phenelfamycin B producers. researchgate.netresearchgate.netnih.govacs.orgacs.org
Enzymology of Heterocycle Formation within Polyketide Natural Products
Many polyketide natural products, including elfamycins, contain heterocyclic structures that are crucial for their biological activity. The formation of these heterocycles involves specific enzymatic reactions. In the case of elfamycins like kirromycin and factumycin, Dieckmann cyclases have been implicated in the formation of pyridone and tetramate rings. researchgate.netbeilstein-journals.org These enzymes catalyze cyclization reactions that introduce the nitrogen and oxygen-containing rings into the polyketide backbone. nih.govbeilstein-journals.orgacs.org Understanding the enzymology of these cyclization events is important for fully elucidating the biosynthetic pathway of complex elfamycins like this compound and holds potential for biosynthetic engineering. beilstein-journals.org
Structure Activity Relationship Sar and Rational Design Principles
Elucidation of Key Structural Motifs for EF-Tu Binding and Inhibitory Potency
Elfamycins exert their antibacterial effect by inhibiting protein synthesis through interaction with EF-Tu. EF-Tu is a GTPase enzyme critical for delivering aminoacyl-tRNAs to the ribosome during translation. mcmaster.camcmaster.ca Antibiotics targeting EF-Tu, including elfamycins, interfere with this process, thereby halting bacterial growth. mcmaster.ca
While the precise, atom-level details of Phenelfamycin F's interaction with EF-Tu are not extensively detailed in the provided search results, the general mechanism of elfamycins involves binding to EF-Tu and disrupting its function. mcmaster.camcmaster.ca Studies on other elfamycins like kirromycin (B1673653) and GE2270 A have revealed distinct binding sites and mechanisms of action on EF-Tu, highlighting the importance of specific structural motifs for these interactions. mcmaster.ca Kirromycin and enacyloxin, for instance, block the dissociation of EF-Tu•GDP from the ribosome, while pulvomycin (B1679863) and GE2270 A inhibit the interaction of EF-Tu•GTP with aminoacyl-tRNA. Given that phenelfamycins are classified as elfamycins, it is understood that their inhibitory potency is intrinsically linked to their ability to bind and modulate EF-Tu activity. mcmaster.ca Further detailed structural studies, such as co-crystallography of this compound with EF-Tu, would be necessary to fully elucidate the key structural motifs responsible for its specific binding and potent inhibitory effects.
Impact of Trisaccharide and Hydroxyl Group Modifications on Biological Activity
The phenelfamycin series (A-H) exhibits structural variations, particularly in their glycosidic moieties and the presence of hydroxyl groups, which influence their biological activity. This compound possesses a trisaccharide moiety. Phenelfamycin E is an isomer of this compound and also contains a trisaccharide moiety. These two compounds, Phenelfamycin E and F, are reported to be the most potent among phenelfamycins A-F, particularly against Clostridioides difficile.
In contrast, Phenelfamycins G and H are described as isomeric and similar to Phenelfamycins E and F but with the addition of a hydroxyl group at position C-30. This structural difference appears to correlate with a different spectrum of activity, as Phenelfamycins G and H show potent activity against Cutibacterium acnes. This suggests that the presence and position of sugar residues and hydroxyl groups significantly impact the biological profile and potency of phenelfamycins. Phenelfamycin B, for example, has a monosaccharide unit and is isomeric with Phenelfamycin A, while Phenelfamycin C has a disaccharide and is isomeric with Phenelfamycin D, further illustrating the structural diversity within the series and its likely influence on activity.
These observations suggest that the trisaccharide moiety in this compound is important for its potent activity against C. difficile. The addition of a hydroxyl group, as seen in Phenelfamycins G and H, appears to shift the spectrum of activity.
Comparative SAR Studies Across the Phenelfamycin Series (A-H)
Comparative SAR studies across the phenelfamycin series (A-H) reveal structure-activity relationships primarily linked to variations in their glycosidic chains and specific functional groups. As noted, Phenelfamycins E and F, both possessing a trisaccharide moiety and being isomers, are the most potent against Clostridioides difficile. This highlights the likely importance of the trisaccharide for potent activity against this specific pathogen.
In contrast, Phenelfamycins G and H, which are isomers similar to E and F but with an additional hydroxyl group at C-30, demonstrate potent activity against Cutibacterium acnes. This suggests that subtle structural changes, such as the addition of a hydroxyl group, can significantly alter the target spectrum or potency against different bacteria.
Further comparisons within the series indicate that the length and structure of the saccharide chain influence activity. Phenelfamycin B, with a monosaccharide, is isomeric with Phenelfamycin A. Phenelfamycin C, with a disaccharide, is isomeric with Phenelfamycin D. While detailed comparative potency data for all members against a broad panel of bacteria are not provided, the available information suggests a trend where the complexity or specific structure of the glycosidic moiety, along with other functional groups like the C-30 hydroxyl, plays a significant role in determining the antibacterial potency and spectrum within the phenelfamycin series.
A simplified overview of some structural features and reported activities within the phenelfamycin series is presented in the table below:
| Compound | Saccharide Moiety | C-30 Hydroxyl Group | Noted Potency Against | PubChem CID |
| Phenelfamycin A | Monosaccharide | Not specified | C. difficile (less potent than E/F) | 119081371 |
| Phenelfamycin B | Monosaccharide | Not specified | C. difficile (less potent than E/F) | 119057393 |
| Phenelfamycin C | Disaccharide | Not specified | C. difficile (less potent than E/F) | 119081357 |
| Phenelfamycin D | Disaccharide | Not specified | C. difficile (less potent than E/F) | Not found |
| Phenelfamycin E | Trisaccharide | Absent | C. difficile (most potent) | 90478442, 6436166 |
| This compound | Trisaccharide | Absent | C. difficile (most potent) | 90478571 |
| Phenelfamycin G | Trisaccharide | Present | Cutibacterium acnes (potent) | 102306422 |
| Phenelfamycin H | Trisaccharide | Present | Cutibacterium acnes (potent) | Not found |
Utility of Phenelfamycin F in Chemical Biology and Translational Research Tools
Applications as a Molecular Tool for Studying EF-Tu Function and Dynamics
Elfamycins, such as kirromycin (B1673653) (a well-studied elfamycin), provide valuable insights into the function and dynamics of EF-Tu. nih.gov EF-Tu is a GTPase, meaning it can hydrolyze GTP to GDP. nih.govmdpi.comresearchgate.net This GTPase activity is tightly coupled to its role in translation fidelity. nih.gov Some elfamycins, like kirromycin and enacyloxin IIa, bind to EF-Tu and prevent its dissociation from the ribosome after GTP hydrolysis, effectively trapping EF-Tu on the ribosome. nih.govmcmaster.camdpi.com This trapping mechanism inhibits the subsequent steps of translation elongation. nih.gov
While specific detailed research findings solely focused on Phenelfamycin F's direct use in studying EF-Tu dynamics were not extensively available in the search results, its classification as an elfamycin with potent activity against EF-Tu suggests its potential as a tool in this area, similar to kirromycin. nih.govmcmaster.ca Studies on other elfamycins have revealed that they can interact with EF-Tu in both its GDP and GTP bound forms, although some show higher affinity for the EF-Tu:GTP complex. nih.gov
Facilitation of Ribosome Structural Studies via Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution structures of biological macromolecules like the ribosome. nih.govelifesciences.orgmdpi.com Elfamycins have proven useful in cryo-EM studies by stabilizing specific intermediate states of the ribosome during translation, allowing for their structural analysis. nih.gov For instance, kirromycin has been used to trap EF-Tu and aa-tRNA on the ribosome, providing uniform particles suitable for single-particle reconstruction and structural determination. nih.gov
While direct evidence of this compound being used specifically in published cryo-EM studies was not found, its mechanism of action, which involves interfering with EF-Tu's interaction with the ribosome, suggests it could potentially be employed in a similar manner to other elfamycins to trap specific ribosomal complexes for structural analysis. High-resolution cryo-EM structures of ribosomes in complex with antibiotics are crucial for understanding their binding sites and mechanisms of action, which can inform the development of new antimicrobial agents. mpg.denih.gov
Contributions to Understanding Bacterial Translational Fidelity and Elongation Cycle
Bacterial translation is a highly accurate process, and EF-Tu plays a significant role in ensuring this fidelity. nih.gov The process involves the accurate selection of the correct aa-tRNA based on the mRNA codon, followed by GTP hydrolysis and tRNA accommodation into the ribosome's A-site. nih.govfrontiersin.orgelifesciences.org Elfamycins, by interfering with EF-Tu function, can disrupt this process and provide insights into the mechanisms of translational fidelity and the elongation cycle. nih.govmcmaster.ca
Probing the Mechanisms of GTPase Activity in Protein Synthesis
EF-Tu's intrinsic GTPase activity is essential for timely dissociation from the ribosome after delivering the aa-tRNA. nih.govmdpi.com This hydrolysis is greatly accelerated upon binding to the ribosome and achieving the appropriate conformation, a process dependent on accurate codon-anticodon pairing. nih.gov Elfamycins that stabilize EF-Tu on the ribosome after GTP hydrolysis, such as kirromycin, highlight the importance of EF-Tu dissociation for the continuation of translation. nih.govmcmaster.ca
By using elfamycins like this compound, researchers can probe the coupling between codon-anticodon recognition, the conformational changes in EF-Tu, and the triggering of GTP hydrolysis. nih.gov These studies contribute to a deeper understanding of how the energy from GTP hydrolysis is harnessed to drive the translation process and maintain fidelity.
Insights into tRNA Accommodation and Peptidyl Transfer on the Ribosome
Following GTP hydrolysis and EF-Tu dissociation, the aa-tRNA fully accommodates into the ribosomal A-site, allowing its acceptor end to reach the peptidyl transferase center (PTC) for peptide bond formation. nih.govfrontiersin.orgdiva-portal.org Elfamycins that prevent EF-Tu dissociation can indirectly impact tRNA accommodation and subsequent peptidyl transfer. nih.govmdpi.com
Molecular Mechanisms of Bacterial Resistance to Elfamycins
Intrinsic Self-Resistance Mechanisms in Phenelfamycin-Producing Organisms
Organisms that produce antibiotics often possess intrinsic self-resistance mechanisms to protect themselves from their own toxic metabolites. This intrinsic resistance is a natural insensitivity that is independent of prior antibiotic exposure and not typically linked to horizontal gene transfer. In the case of elfamycins, including phenelfamycins produced by Streptomyces violaceoniger strains, these self-resistance mechanisms are often encoded within the same biosynthetic gene clusters (BGCs) responsible for antibiotic production. Genome mining studies have identified genes conferring resistance to elfamycins, such as kirromycin-resistant EF-Tu (EF-TuKirR), located within predicted natural product BGCs in Streptomyces species. This suggests that the producing organisms have evolved modified EF-Tu or other protective mechanisms that render them less susceptible to the action of the elfamycins they synthesize.
Identification and Characterization of EF-Tu Mutations Conferring Resistance
Mutations in the gene encoding EF-Tu (tuf) are a significant mechanism of acquired resistance to elfamycins scitoys.comnih.gov. EF-Tu is the primary target of elfamycins, which interfere with its role in delivering aminoacyl-tRNAs to the ribosome during protein synthesis scitoys.comnih.gov.
The complexity of EF-Tu-mediated resistance is amplified by the fact that many bacteria, such as Escherichia coli, possess two nearly identical copies of the tuf gene (tufA and tufB) scitoys.com. The nature of the required mutations for resistance can depend on the specific elfamycin. For elfamycins that trap EF-Tu on the ribosome, resistance may necessitate mutations in both tuf copies, as a single susceptible EF-Tu molecule can exert a dominant negative effect. Conversely, for elfamycins that prevent the formation of the EF-Tu:GTP:aminoacyl-tRNA ternary complex, a mutation in just one tuf copy might be sufficient to confer resistance. Studies in laboratory settings using sensitized bacterial strains (with a single functional tuf gene) have revealed valuable information about the binding mechanisms of elfamycins and the types of EF-Tu mutations that confer resistance scitoys.com. Mutations in tufAB, the genes encoding components of EF-Tu, have been linked to elfamycin resistance nih.gov. The prevalence of the elfamycin-resistant EF-Tu gene family, particularly the EF-Tu gene in Escherichia coli, has been observed in environmental settings, highlighting the presence of this resistance determinant in bacterial populations.
Gene Transfer and Evolution of Elfamycin Resistance Determinants in Bacterial Populations
The spread and evolution of antibiotic resistance determinants, including those conferring resistance to elfamycins, within bacterial populations are significantly influenced by gene transfer mechanisms scitoys.com. Horizontal gene transfer (HGT), mediated by mobile genetic elements such as plasmids and transposons, plays a crucial role in the dissemination of antibiotic resistance genes (ARGs) among bacteria.
Antibiotic resistance genes naturally exist in bacterial communities, and their concentrations can be elevated in environments impacted by human activities, such as those contaminated with wastewater. The presence of the EF-Tu gene belonging to the elfamycin-resistant EF-Tu gene family in Escherichia coli across different sites suggests the potential for its transfer and establishment in diverse bacterial populations. The evolutionary dynamics of the bacterial resistome are shaped by these gene transfer events, which can be influenced by environmental factors. The increasing prevalence of ARGs globally underscores the importance of understanding their distribution and the drivers of their spread.
Advanced Spectroscopic and Analytical Methodologies in Phenelfamycin F Research
Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structure elucidation of organic molecules, including complex antibiotics like Phenelfamycin F. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of the molecule.
Research on phenelfamycins, including this compound, has extensively utilized 1D and 2D NMR spectroscopy for structure determination. nih.gov These techniques are essential for assigning signals to specific nuclei within the molecule (such as ¹H and ¹³C) and for determining coupling constants and through-space interactions, which reveal the arrangement of atoms and their spatial relationships. Analysis of 2D NMR spectra, such as COSY, HSQC, HMBC, and NOESY, allows for the tracing of correlations between coupled nuclei and the identification of long-range correlations, providing a comprehensive map of the molecular framework. This detailed spectroscopic analysis was instrumental in differentiating between the closely related components of the phenelfamycin complex and assigning their respective structures. nih.gov
High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate molecular mass of a compound and for obtaining information about its fragmentation pattern. This technique is vital for confirming the molecular formula of this compound and gaining insights into its structural subunits.
Mass spectrometry, in conjunction with techniques like gas chromatography (GC-MS), has been employed in the study of phenelfamycins. researchgate.netresearchgate.net HRMS provides precise mass-to-charge ratio (m/z) values for the intact molecular ion, which can be used to determine the elemental composition of the molecule. google.comlibretexts.org Furthermore, fragmentation analysis in mass spectrometry involves the collision-induced dissociation of the molecular ion into smaller charged fragments. libretexts.orglibretexts.org The pattern of these fragments is characteristic of the molecule's structure and can provide valuable clues about the presence of specific functional groups and the connectivity of different parts of the molecule. google.comlibretexts.org This fragmentation data complements the information obtained from NMR spectroscopy, aiding in the confident assignment of the molecular structure. nih.gov
X-ray Crystallography for Ligand-Target Complex Structural Determination (e.g., Phenelfamycin-EF-Tu)
X-ray crystallography is a technique used to determine the three-dimensional structure of molecules, including complex biological molecules and their interactions with ligands. While direct crystallographic data for this compound bound to a target like EF-Tu was not found in the search results, related elfamycin antibiotics are known to target elongation factor Tu (EF-Tu), and their complex structures with EF-Tu have been determined by X-ray crystallography. rcsb.orgnih.govrcsb.org
Studies on other elfamycins, such as pulvomycin (B1679863) and aurodox (B605688), have utilized X-ray crystallography to reveal how these antibiotics bind to EF-Tu and interfere with protein synthesis. rcsb.orgnih.govrcsb.org For example, the crystal structure of Thermus thermophilus EF-Tu complexed with pulvomycin and a GTP analogue was determined at 1.4 Å resolution. rcsb.org This structure showed that pulvomycin binds at the interface of EF-Tu's three domains, overlapping the domain 1-2-3 junction and interfering with tRNA binding. rcsb.org Similarly, the crystal structure of the EF-Tu-GDP-aurodox complex at 2.0 Å resolution revealed that aurodox locks EF-Tu in a GTP-like conformation. rcsb.orgresearchgate.net Although specific crystallographic data for a this compound-EF-Tu complex were not found, the application of X-ray crystallography to related elfamycins provides a precedent for how this technique could be used to understand the precise binding mode and mechanism of action of this compound at a molecular level.
Chromatographic Techniques for Isolation and Purification in Research Contexts
Chromatographic techniques are indispensable for the isolation and purification of natural products from complex mixtures, such as fermentation broths from Streptomyces species. These techniques are crucial for obtaining pure samples of this compound required for detailed spectroscopic and biological analysis.
The isolation of phenelfamycins, including this compound, from Streptomyces violaceoniger involved a combination of various chromatographic methods. nih.gov These included solvent partitions, Sephadex LH-20 exclusion chromatography, C18 bonded-phase silica (B1680970) gel adsorption chromatography, diol partition chromatography, and liquid-liquid countercurrent chromatography. nih.gov These techniques separate compounds based on differences in their physical and chemical properties, such as polarity, size, and solubility, allowing for the separation of this compound from other co-produced metabolites. High-performance liquid chromatography (HPLC) is also a widely used chromatographic technique for the analysis and purification of natural products, offering high resolution and sensitivity. researchgate.netbanglajol.info The successful application of these chromatographic methods is a critical first step in obtaining pure this compound for subsequent structural characterization by techniques like NMR and mass spectrometry. banglajol.info
Future Research Directions and Unexplored Academic Potential
Comprehensive Elucidation of the Phenelfamycin F Biosynthetic Pathway
A thorough understanding of how this compound is produced by Streptomyces violaceoniger is a critical area for future research. While the producing organisms are identified, the specific genes and enzymes involved in the complete biosynthetic route of this compound have not been fully detailed in the provided search results. Elucidating this pathway would involve identifying the gene cluster responsible for this compound production within the Streptomyces genome. Subsequent research would focus on the functional characterization of each gene and the biochemical activity of the enzymes they encode. frontiersin.orgableweb.org This could involve techniques such as gene manipulation (knockouts and overexpression), isolation and structural determination of biosynthetic intermediates, and in vitro enzymatic assays. frontiersin.org A comprehensive understanding of the biosynthetic pathway is foundational for applying metabolic engineering and synthetic biology techniques to manipulate production.
Synthetic Biology Approaches for Engineering Novel this compound Analogs
Synthetic biology offers a powerful avenue for generating new chemical entities based on natural product scaffolds like this compound. u-tokyo.ac.jpnih.govnih.gov By utilizing the knowledge of the biosynthetic pathway (as discussed in 9.1), researchers could employ synthetic biology tools to engineer microbial hosts for the production of this compound and novel analogs. This could involve refactoring the native gene cluster for expression in a more tractable host organism or employing combinatorial biosynthesis strategies. u-tokyo.ac.jp In combinatorial biosynthesis, genes or enzymatic domains from the phenelfamycin pathway could be swapped with those from other related or unrelated biosynthetic pathways to generate hybrid molecules. u-tokyo.ac.jp Furthermore, directed evolution or rational design based on structural insights could be used to engineer the biosynthetic enzymes to produce specific modifications in the this compound structure, potentially leading to analogs with improved pharmacological properties. u-tokyo.ac.jp
Detailed Kinetic and Thermodynamic Studies of this compound-EF-Tu Interactions
This compound's mechanism of action involves inhibiting EF-Tu. nih.govnih.govvt.edu While elfamycins are known to interfere with EF-Tu function, detailed kinetic and thermodynamic analyses specifically for the interaction between this compound and EF-Tu are needed to fully understand the binding event. nih.govnih.govresearchgate.netpsu.eduresearchgate.net Future research should aim to quantify the binding affinity (dissociation constant, K D), the rates of association (k on) and dissociation (k off), and the thermodynamic parameters (e.g., enthalpy and entropy changes) of the this compound-EF-Tu interaction using techniques such as surface plasmon resonance, isothermal titration calorimetry, and fluorescence spectroscopy. nih.govpsu.edu These studies would provide crucial insights into the strength and nature of the interaction, the induced conformational changes in EF-Tu upon binding, and the factors that govern the stability of the complex. nih.govresearchgate.net
Investigation of Potential Broader Biological Targets Beyond EF-Tu in Bacterial Systems
Although EF-Tu is the established primary target for elfamycins, including this compound, it is important to investigate whether this compound interacts with or affects other biological targets within bacterial cells. scitoys.com Such broader investigations could reveal additional mechanisms contributing to its antibacterial activity or identify potential off-target effects that might be relevant for understanding selectivity or resistance development. scitoys.com Future studies could utilize unbiased approaches such as chemoproteomics or thermal proteome profiling to identify proteins that physically interact with or show altered thermal stability in the presence of this compound. High-throughput screening against a diverse panel of essential bacterial proteins or pathways could also be employed to uncover additional biological targets. frontiersin.org
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful tools that can provide atomic-level details about the interactions of this compound with its biological targets, particularly EF-Tu. nih.govyoutube.comresearchgate.netbioscipublisher.com MD simulations can be used to simulate the dynamic behavior of this compound in complex with EF-Tu, providing insights into the binding pose, the stability of the complex, and the conformational changes of the protein upon ligand binding. researchgate.netnih.govyoutube.combioscipublisher.comresearchgate.net More advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM), could be applied to gain a deeper understanding of the electronic interactions at the binding interface. bioscipublisher.com These computational approaches can complement experimental data, helping to build a comprehensive picture of how this compound exerts its inhibitory effect and guiding the rational design of improved analogs with desired binding characteristics. nih.govresearchgate.net In silico techniques like molecular docking and virtual screening could also be used to explore potential interactions with other bacterial proteins or to identify novel compounds with similar interaction profiles to this compound. researchgate.netbioscipublisher.com
Q & A
Q. What computational tools are recommended for integrating this compound’s omics data into mechanistic models?
- Methodological Answer : Use pathway analysis tools (IPA, STRING) to map omics data onto biological networks. Apply machine learning (Random Forest, SVM) to predict off-target effects. Validate models with in vitro knockout/knockdown experiments .
Emerging Research Directions
Q. How can this compound be repurposed for non-antibiotic applications (e.g., anticancer)?
Q. What strategies mitigate batch-to-batch variability in this compound analogs during SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
